Cas no 1021026-81-2 (N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide)

N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide is a specialized organic compound featuring a pyridazine-thiophene core with a carbamoyl-substituted difluorophenyl moiety. Its structural complexity allows for precise interactions in pharmaceutical or agrochemical applications, particularly as a potential kinase inhibitor or bioactive intermediate. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the thioether linkage contributes to improved solubility and reactivity. This compound is suited for research in medicinal chemistry, offering a versatile scaffold for further derivatization. Its well-defined molecular architecture ensures reproducibility in synthesis, making it valuable for structure-activity relationship (SAR) studies and targeted drug discovery efforts.
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide structure
1021026-81-2 structure
Product name:N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
CAS No:1021026-81-2
MF:C17H12F2N4O2S2
MW:406.429587364197
CID:6144361
PubChem ID:42139527

N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
    • 1021026-81-2
    • AKOS024501047
    • N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
    • N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
    • F5225-0745
    • Inchi: 1S/C17H12F2N4O2S2/c18-11-4-3-10(8-12(11)19)20-15(24)9-27-16-6-5-14(22-23-16)21-17(25)13-2-1-7-26-13/h1-8H,9H2,(H,20,24)(H,21,22,25)
    • InChI Key: ULCAEDQKASLFEJ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(N=N1)NC(C1=CC=CS1)=O)CC(NC1C=CC(=C(C=1)F)F)=O

Computed Properties

  • Exact Mass: 406.03697431g/mol
  • Monoisotopic Mass: 406.03697431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 3

N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5225-0745-2μmol
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5225-0745-5μmol
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5225-0745-25mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
25mg
$109.0 2023-09-10
Life Chemicals
F5225-0745-50mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
50mg
$160.0 2023-09-10
Life Chemicals
F5225-0745-15mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
15mg
$89.0 2023-09-10
Life Chemicals
F5225-0745-20mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
20mg
$99.0 2023-09-10
Life Chemicals
F5225-0745-20μmol
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5225-0745-3mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
3mg
$63.0 2023-09-10
Life Chemicals
F5225-0745-30mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
30mg
$119.0 2023-09-10
Life Chemicals
F5225-0745-100mg
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
1021026-81-2
100mg
$248.0 2023-09-10

Additional information on N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide

N-[6-({[(3,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide: A Comprehensive Overview

The compound CAS No. 1021026-81-2, known as N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, applications, and the latest research findings.

The molecular structure of N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide is characterized by a pyridazine ring system, which serves as the central framework. The pyridazine ring is substituted at position 6 with a sulfanyl group that is further connected to a (3,4-difluorophenyl)carbamoylmethyl moiety. Additionally, the pyridazine ring at position 3 bears a thiophene-2-carboxamide group. This intricate architecture endows the compound with unique electronic properties and reactivity.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a potential lead molecule for drug development, particularly in targeting specific biological pathways. The presence of electron-withdrawing groups such as the difluorophenyl moiety and the thiophene ring enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.

The synthesis of CAS No. 1021026-81-2 involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the pyridazine ring through cyclization reactions, followed by functionalization at specific positions to introduce the sulfanyl and carboxamide groups. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and purity.

In terms of applications, this compound has shown potential in several areas. Its ability to act as a ligand in metal complexes has been explored in catalytic reactions, where it demonstrates enhanced catalytic efficiency compared to traditional ligands. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented in recent research papers.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation across its molecular framework, which contributes to its stability and reactivity. These findings have opened new avenues for understanding its behavior in different chemical environments.

The environmental impact of this compound has also been a topic of interest. Studies have shown that it undergoes rapid degradation under certain conditions, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, CAS No. 1021026-81-2, or N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide, represents a cutting-edge compound with diverse applications and promising future prospects. Its unique structure and reactivity make it a valuable addition to the arsenal of modern chemistry. As research continues to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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